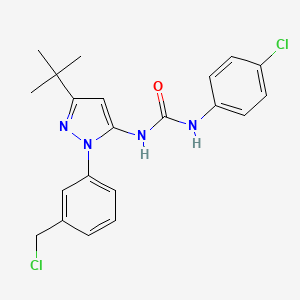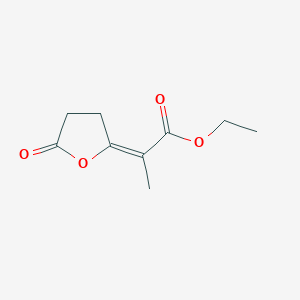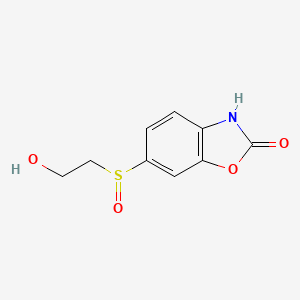![molecular formula C14H15NO3S B12884317 3-{2-Methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoic acid CAS No. 89150-28-7](/img/structure/B12884317.png)
3-{2-Methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methyl-4-(4-(methylthio)phenyl)oxazol-5-yl)propanoic acid is a compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a methylthio group attached to a phenyl ring, which is further connected to an oxazole ring and a propanoic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-4-(4-(methylthio)phenyl)oxazol-5-yl)propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the propanoic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-amino-4-(4-(methylthio)phenyl)acetophenone with acetic anhydride can yield the oxazole ring, which can then be further functionalized to introduce the propanoic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methyl-4-(4-(methylthio)phenyl)oxazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, alkylated products.
Wissenschaftliche Forschungsanwendungen
3-(2-Methyl-4-(4-(methylthio)phenyl)oxazol-5-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the regulation of inflammation and as a potential drug candidate.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(2-Methyl-4-(4-(methylthio)phenyl)oxazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The compound can modulate various biological pathways, including those involved in inflammation and cell proliferation. The presence of the oxazole ring and the methylthio group allows it to interact with enzymes and receptors, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4-(4-methylthio)phenyl-5-thiazolylacetic acid: Similar structure but with a thiazole ring instead of an oxazole ring.
3-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)propanoic acid: Lacks the methylthio group on the phenyl ring.
Uniqueness
3-(2-Methyl-4-(4-(methylthio)phenyl)oxazol-5-yl)propanoic acid is unique due to the presence of the methylthio group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other oxazole derivatives and contributes to its specific properties and applications.
Eigenschaften
CAS-Nummer |
89150-28-7 |
|---|---|
Molekularformel |
C14H15NO3S |
Molekulargewicht |
277.34 g/mol |
IUPAC-Name |
3-[2-methyl-4-(4-methylsulfanylphenyl)-1,3-oxazol-5-yl]propanoic acid |
InChI |
InChI=1S/C14H15NO3S/c1-9-15-14(12(18-9)7-8-13(16)17)10-3-5-11(19-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
AFROAEDZUOVNQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(O1)CCC(=O)O)C2=CC=C(C=C2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8-yl)diphenylphosphine](/img/structure/B12884235.png)
![2-[(E)-(1-Methyl-5-propylpyrrolidin-2-ylidene)amino]ethan-1-ol](/img/structure/B12884240.png)
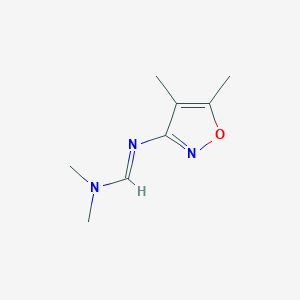

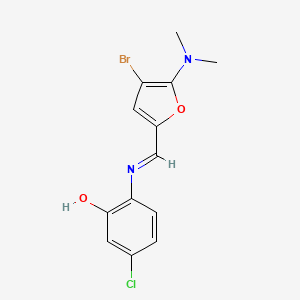
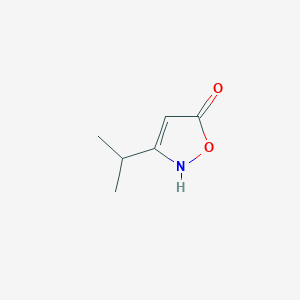
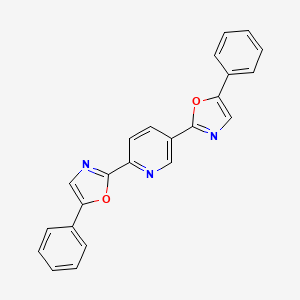
![2-(Difluoromethyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B12884279.png)
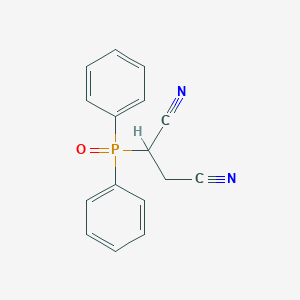
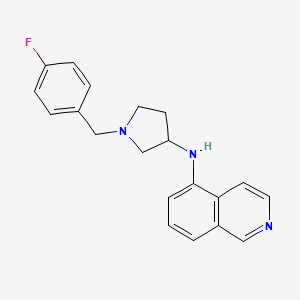
![Benzenesulfonamide, N-[2-(2-furanyl)phenyl]-3-(trifluoromethyl)-](/img/structure/B12884297.png)
